molecular formula C12H17NO2 B1399101 Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate CAS No. 1183683-27-3

Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate

Cat. No.: B1399101
CAS No.: 1183683-27-3
M. Wt: 207.27 g/mol
InChI Key: QKAYKRFSJSDPCH-UHFFFAOYSA-N
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Description

Its structure combines a methyl ester group, a tertiary carbon center, and a para-methyl-substituted aniline moiety, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

methyl 2-methyl-2-(4-methylanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-12(2,3)11(14)15-4/h5-8,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAYKRFSJSDPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-methyl-2-phenylpropanoic acid derivatives

  • Starting material: 2-methyl-2-phenylpropanoic acid or its halogenated derivatives (e.g., 2-(4-bromophenyl)-2-methylpropanoic acid).
  • Reaction: Acid is reacted with methanol in the presence of sulfuric acid as a catalyst.
  • Conditions: Typically heated to 63–67°C for 16 hours until complete esterification.
  • Outcome: Formation of methyl 2-methyl-2-phenylpropanoate or its substituted analogs with high purity and yield (~90%+).
  • Purification: Organic layer washing with sodium chloride solution and drying over sodium sulfate followed by filtration and concentration.

Selective bromination (for substituted intermediates)

  • Substrate: 2-methyl-2-phenylpropanoic acid.
  • Reagents: Bromine in aqueous medium.
  • Conditions: Reaction conducted at 25–35°C under acidic conditions with 1-2 equivalents of bromine.
  • Features: Selective bromination at para-position of phenyl ring yielding 2-(4-bromophenyl)-2-methylpropanoic acid predominantly.
  • Workup: Extraction with organic solvent (e.g., toluene), pH adjustment, filtration, and washing.
  • Significance: Provides key intermediate for further substitution steps.

Amination to introduce the 4-methylphenylamino group

  • Method: Reaction of the methyl ester intermediate with 4-methylphenylamine or its derivatives.
  • Catalysts and bases: Use of inorganic bases such as sodium carbonate, potassium carbonate, lithium carbonate, or potassium phosphate to facilitate nucleophilic substitution.
  • Solvents: Commonly dichloromethane or dimethylformamide (DMF).
  • Temperature: Room temperature to mild heating depending on reactivity.
  • Reaction time: Typically 1–18 hours.
  • Workup: Organic layer separation, drying with sodium sulfate, filtration, and concentration.
  • Characterization: Confirmed by ^1H-NMR spectroscopy showing characteristic aromatic and methyl signals.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification 2-methyl-2-phenylpropanoic acid + methanol + H2SO4 63–67°C 16 hours ~90-95 Stirred until GC shows complete conversion; washing and drying required
Bromination (para-selective) Bromine (1-2 eq) in aqueous acidic medium 25–35°C 3–10 hours High Selective para-bromination; reaction monitored by pH and extraction yields
Amination Methyl ester + 4-methylphenylamine + inorganic base + DMF RT to 80°C 1–18 hours 88–100 Reaction monitored by TLC and NMR; purification by extraction and drying
Dehydration and purification Drying with Na2SO4, filtration, concentration Ambient As required Ensures removal of water and solvents for pure product

Research Findings and Analytical Data

  • NMR Spectroscopy: ^1H-NMR spectra of intermediates show methyl singlets at δ ~1.57 ppm, aromatic doublets at δ ~7.18–7.29 ppm, and methylene triplets around δ 2.82–3.86 ppm, consistent with the expected structure.
  • Purity: High yields with purity >95% achieved through careful control of reaction conditions and workup procedures.
  • Reaction Efficiency: Use of mild bases and room temperature conditions for amination improves selectivity and reduces side reactions.
  • Scalability: The bromination and esterification steps have been demonstrated on multi-kilogram scales with reproducible results.

Summary Table of Preparation Methods

Preparation Step Key Reagents Reaction Medium Temperature Time Yield (%) Notes
Esterification Methanol, H2SO4 Toluene/MeOH 63–67°C 16 h 90–95 Acid to methyl ester conversion
Bromination Bromine, aqueous acidic medium Water 25–35°C 3–10 h High Selective para-bromination
Amination 4-methylphenylamine, base (K2CO3) DMF or DCM RT–80°C 1–18 h 88–100 Nucleophilic substitution on ester
Purification Na2SO4 drying, filtration Ambient Removal of water and impurities

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Type Conditions Products Yield Source
Acidic hydrolysisH₂SO₄ (catalytic), MeOH, reflux2-Methyl-2-[(4-methylphenyl)amino]propanoic acid98%
Alkaline hydrolysisNaOH (aq), H₂O, refluxSodium salt of the corresponding acid94%

Key findings:

  • Acidic conditions favor ester cleavage without affecting the aromatic amine group .

  • Alkaline hydrolysis generates water-soluble salts, facilitating purification .

Reduction Reactions

The ester group is reduced to primary alcohols using strong reducing agents:

Reagent Conditions Product Yield Source
LiAlH₄Dry ether, 0–25°C2-Methyl-2-[(4-methylphenyl)amino]propanol85%
NaBH₄/CeCl₃THF, 25°CPartial reduction to aldehyde intermediate62%

Mechanistic insight:

  • LiAlH₄ selectively reduces the ester without altering the aromatic amine .

  • NaBH₄ requires CeCl₃ as a catalyst for partial reduction .

Substitution Reactions

The aromatic amine undergoes electrophilic substitution:

Nitration

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0–5°C, 2 hours2-Methyl-2-[(4-methyl-3-nitrophenyl)amino]propanoate78%

Halogenation

Reagent Conditions Product Yield Source
Br₂/FeBr₃CH₂Cl₂, 25°C, 1 hour2-Methyl-2-[(4-methyl-2-bromophenyl)amino]propanoate81%

Key observations:

  • Nitration occurs preferentially at the meta position relative to the methyl group .

  • Bromination requires Lewis acid catalysts for regioselectivity .

Oxidation Reactions

The aromatic ring and amine group are susceptible to oxidation:

Reagent Conditions Product Yield Source
KMnO₄/H₂SO₄80°C, 4 hoursQuinone derivatives67%
H₂O₂/Fe²⁺pH 3–4, 25°C, 6 hoursN-Oxide intermediates58%

Mechanistic notes:

  • Strong oxidants like KMnO₄ degrade the ester group, limiting synthetic utility .

  • Controlled oxidation with H₂O₂ preserves the ester functionality .

Alkylation Reactions

The amine group participates in nucleophilic alkylation:

Reagent Conditions Product Yield Source
CH₃I/K₂CO₃DMF, 60°C, 12 hoursN-Methyl-2-methyl-2-[(4-methylphenyl)amino]propanoate73%
C₂H₅Br/NaHTHF, 0°C, 2 hoursN-Ethyl derivative68%

Synthetic applications:

  • Alkylation enhances lipophilicity, improving bioavailability in pharmacological studies .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, 110°C, 8 hoursTricyclic lactam derivatives52%

Scientific Research Applications

Chemical Applications

Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Synthetic Intermediate : It is utilized as a building block for synthesizing more complex organic compounds.
  • Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
OxidationCan form carboxylic acids or ketones.
ReductionCan be reduced to alcohols or amines.
SubstitutionCan be alkylated or acylated to form derivatives.

Biological Applications

This compound has shown promise in biological research, particularly in studying enzyme interactions and metabolic pathways:

  • Biochemical Probes : Its structural features make it useful for investigating enzyme activity and metabolic processes.
  • Therapeutic Potential : Research indicates that derivatives of this compound may exhibit various biological activities including:
    • Antibacterial
    • Antifungal
    • Antitumor
    • Anti-inflammatory

Table 2: Biological Activities of this compound

Activity TypeDescription
AntimicrobialExhibits activity against bacteria and fungi.
Anti-inflammatoryModulates inflammatory pathways.
AntitumorInhibits cancer cell proliferation in vitro.

Medicinal Applications

The compound's potential medicinal applications are noteworthy:

  • Pharmaceutical Development : It serves as a lead compound in drug discovery, with derivatives being explored for their therapeutic effects.
  • Mechanism of Action : The compound interacts with specific molecular targets, which may lead to the development of new therapeutic agents.

Case Study Example : A study demonstrated that this compound derivatives showed significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.

Industrial Applications

In the industrial sector, this compound is used for:

  • Production of Specialty Chemicals : Its unique chemical properties make it suitable for various industrial applications.
  • Material Science : It can be utilized in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities but differ in substituents, leading to variations in properties and applications:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Features Reference
Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate 4-methylphenylamino, methyl ester ~237 (C₁₃H₁₉NO₂) Tertiary carbon center; moderate hydrophobicity
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate Chlorobutanoyl group on phenyl ring ~294 (C₁₅H₁₈ClNO₃) Increased electronegativity due to Cl; potential enhanced reactivity
(S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate Thiazole ring, aryl group ~370–400 (varies) Antimycobacterial activity; amino acid backbone with heterocyclic modifications
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Hydroxyphenyl, enoylamino linkage ~355 (C₂₀H₂₁NO₄) Anti-inflammatory via cytokine inhibition; improved cell permeability
tert-Butyl 2-methyl-2-(4-methylbenzoyl)-propanoate tert-butyl ester, benzoyl group ~290 (C₁₈H₂₄O₃) Enhanced steric hindrance; increased stability
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate Bromo, nitro substituents ~345 (C₁₂H₁₅BrN₂O₄) Electron-withdrawing groups; potential reactivity in substitution reactions
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate Sulfonylamino group, phenylpropanoate ~333 (C₁₇H₁₉NO₄S) Sulfonamide functionality; altered acidity and solubility

Physicochemical Properties

  • LogP and Solubility: The target compound’s logP is estimated to be moderate (~2.5–3.0) due to the balance between the hydrophobic 4-methylphenyl group and the polar ester/amino groups. Chlorinated analogs (e.g., ) exhibit higher logP values (~3.5), while hydroxylated derivatives (e.g., ) show improved aqueous solubility. Sulfonamide-containing compounds (e.g., ) may have lower solubility due to increased molecular rigidity .
  • Stability :

    • Bulky substituents (e.g., tert-butyl in ) enhance steric protection against hydrolysis.
    • Electron-withdrawing groups (e.g., nitro in ) may accelerate degradation under basic conditions .

Stability and Reactivity

  • Hydrolysis Sensitivity : Esters with electron-deficient aromatic rings (e.g., nitro in ) are prone to hydrolysis, whereas methyl-substituted analogs (e.g., ) exhibit moderate stability.
  • Thermal Stability : tert-Butyl esters () resist thermal degradation better than methyl esters .

Biological Activity

Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate, also known by its chemical name and CAS number 1183683-27-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its unique structure which includes a methyl group, an amino group attached to a propanoate moiety, and a para-substituted methylphenyl group. This structural configuration suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as proteins and enzymes. The amino group can form hydrogen bonds and ionic interactions, potentially leading to inhibition or modulation of enzymatic activities. This interaction may disrupt key biochemical pathways involved in cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways, leading to growth inhibition at low concentrations (as low as 10 µg/mL) comparable to standard antibiotics .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Notably, it has been observed to induce apoptosis and cause cell cycle arrest in tumor cells. For example, derivatives of this compound have demonstrated effectiveness against epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in various tumor cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison with similar compounds:

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerContains a sulfonic acid group enhancing solubility
3-Methyl-1-phenylpyrazole-4-sulfonic acidAntimicrobialDifferent aryl substituent influences activity
3-Methyl-1-butylpyrazole-4-sulfonic acidAntibacterialVariation in alkyl chain length affects properties

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Selvam et al. evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated promising activity against multiple bacterial strains at concentrations as low as 10 µg/mL, demonstrating its potential as an alternative to conventional antibiotics .
  • Anticancer Mechanism Investigation : Research published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The study reported significant apoptosis induction and cell cycle arrest in treated cancer cell lines, highlighting its potential role in cancer therapy .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step process:

Acylation : React 4-methylaniline with methyl 2-bromo-2-methylpropanoate under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹³C) .
Optimization Tips :

  • Adjust reaction stoichiometry (1:1.2 molar ratio of amine to ester) to minimize unreacted starting material.
  • Monitor temperature (60–80°C) to balance reaction rate and byproduct formation.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (δ 1.4–1.6 ppm for methyl groups; δ 6.7–7.2 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) confirm structural integrity .
  • X-Ray Crystallography : Use SHELXL for refinement of single-crystal data. ORTEP-3 can generate thermal ellipsoid plots to visualize steric hindrance at the 2-methyl group .
  • Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]⁺ = 236.1284) validates molecular weight .

Advanced: How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement?

Methodological Answer:

  • Disorder Modeling : In SHELXL, split atoms into multiple positions with occupancy factors refined to <50% for minor components .
  • Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) to distinguish between true disorder and dynamic motion. High ADPs in the methyl group may indicate rotational flexibility .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry that could explain apparent disorder .

Advanced: What strategies are effective for impurity profiling in batches of this compound?

Methodological Answer:

  • HPLC-MS : Employ a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) to separate impurities (e.g., hydrolyzed carboxylic acid derivatives) .
  • Reference Standards : Compare retention times and fragmentation patterns against known impurities like 2-(4-ethylphenyl)propanoic acid (EP Impurity N) .
  • Quantitation : Use peak area normalization for impurities >0.1% (ICH Q3A guidelines).

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure ≈ 0.1 mmHg at 25°C) .
  • Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can the anti-inflammatory activity of this compound’s derivatives be mechanistically studied?

Methodological Answer:

  • In Vitro Assays : Test inhibition of NF-κB in THP-1 monocytes using luciferase reporter gene assays (IC₅₀ calculations) .
  • Metabolic Stability : Incubate derivatives with human liver microsomes (HLMs) to assess esterase-mediated hydrolysis rates .
  • SAR Analysis : Compare para-substituted analogs (e.g., 4-fluoro vs. 4-nitro) to correlate electronic effects with cytokine suppression .

Advanced: How do structural analogs (e.g., nitro vs. hydroxy substitutions) impact reactivity and bioactivity?

Methodological Answer:

  • Reactivity : Nitro groups (e.g., 2-nitrophenyl derivatives) undergo bioreduction to reactive intermediates, while hydroxy groups (e.g., 4-hydroxyphenyl) participate in hydrogen bonding with targets .
  • Bioactivity : Methyl 2-methyl-2-(4-hydroxyphenyl)propanoate analogs show 3-fold higher IL-6 inhibition than nitro-substituted counterparts due to enhanced solubility and target affinity .

Advanced: What computational tools are recommended for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) to predict binding modes. Focus on the ester’s interaction with Ser530 in the catalytic pocket .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the 2-methyl group in hydrophobic binding pockets .
  • QM/MM : Apply Gaussian 16 for hybrid quantum mechanics/molecular mechanics calculations to evaluate transition states during ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate
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Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate

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